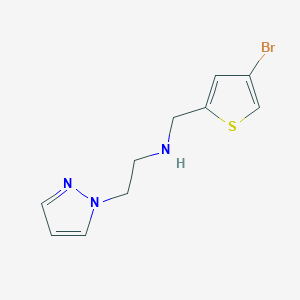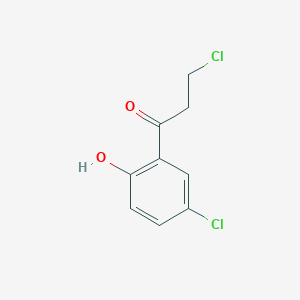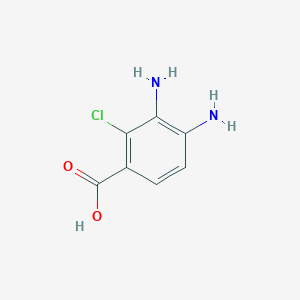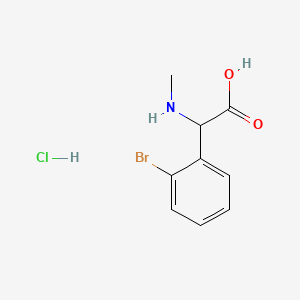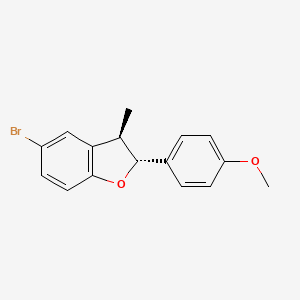![molecular formula C12H8BrNO B14908794 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one is a heterocyclic compound that features a bromine atom attached to a benzoisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one typically involves the bromination of 1,2-dihydro-3H-benzo[e]isoindol-3-one. This can be achieved through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 8-methoxy-1,2-dihydro-3H-benzo[e]isoindol-3-one, while oxidation can produce 8-bromo-3H-benzo[e]isoindol-3-one.
Scientific Research Applications
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1,2-Dihydro-3H-benzo[e]isoindol-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-1,2-dihydro-3H-benzo[e]isoindol-3-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
8-Fluoro-1,2-dihydro-3H-benzo[e]isoindol-3-one:
Uniqueness: The presence of the bromine atom in 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one imparts unique reactivity and binding characteristics, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
8-bromo-1,2-dihydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C12H8BrNO/c13-8-3-1-7-2-4-9-11(10(7)5-8)6-14-12(9)15/h1-5H,6H2,(H,14,15) |
InChI Key |
HABSDYJSDOWHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C=C(C=C3)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)
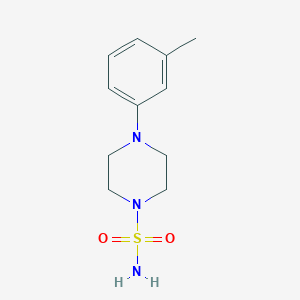
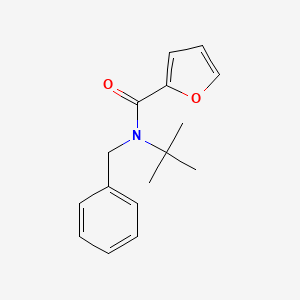
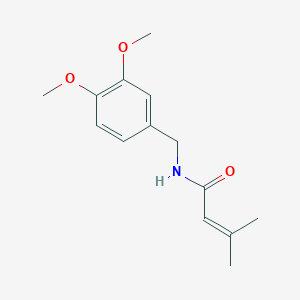
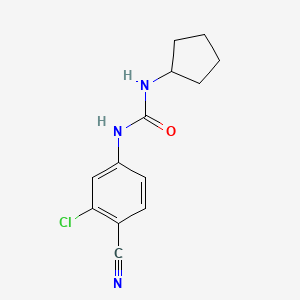
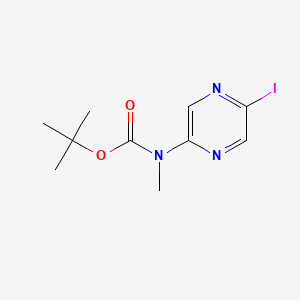
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
